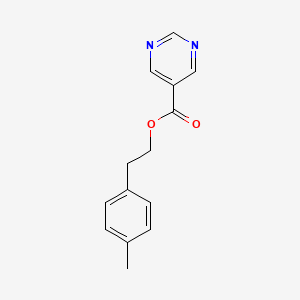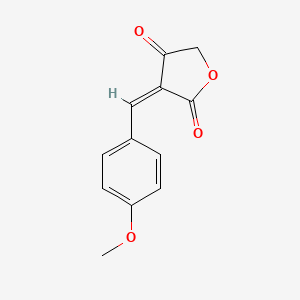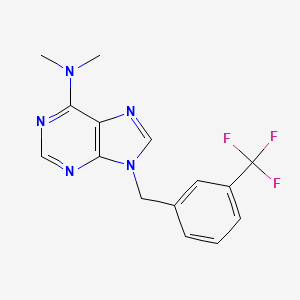![molecular formula C10H13N3S B12921425 [(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile CAS No. 116196-67-9](/img/structure/B12921425.png)
[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile is an organic compound that features a pyrazine ring substituted with ethyl groups at positions 3 and 6, and a sulfanyl group attached to an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile typically involves the reaction of 3,6-diethylpyrazine with a suitable thiol reagent, followed by the introduction of the acetonitrile group. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, which then reacts with the pyrazine derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethyl groups on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or organometallic reagents are often used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of [(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl and nitrile groups can participate in various interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s activity.
Comparación Con Compuestos Similares
[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile can be compared with other pyrazine derivatives and sulfanyl-containing compounds:
Similar Compounds: 3,6-Diethylpyrazine, 2-(Methylthio)acetonitrile, and 2-(Phenylthio)acetonitrile.
Uniqueness: The combination of the pyrazine ring with ethyl and sulfanyl groups, along with the acetonitrile moiety, provides unique chemical and physical properties that can be leveraged in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
116196-67-9 |
|---|---|
Fórmula molecular |
C10H13N3S |
Peso molecular |
207.30 g/mol |
Nombre IUPAC |
2-(3,6-diethylpyrazin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C10H13N3S/c1-3-8-7-12-9(4-2)10(13-8)14-6-5-11/h7H,3-4,6H2,1-2H3 |
Clave InChI |
IFCWVQSJSFTGJD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C(=N1)SCC#N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)

![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)

![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)





![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)

